![molecular formula C8H3BrClFN2 B1445854 8-Bromo-4-chloro-6-fluoroquinazoline CAS No. 1351499-77-8](/img/structure/B1445854.png)
8-Bromo-4-chloro-6-fluoroquinazoline
Overview
Description
Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-6-fluoroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with bromine, chlorine, and fluorine substituents .Physical And Chemical Properties Analysis
8-Bromo-4-chloro-6-fluoroquinazoline is a white solid . It has a molecular weight of 261.48 g/mol.Scientific Research Applications
Synthesis of Quinazoline Derivatives
The compound 8-Bromo-4-chloro-6-fluoroquinazoline is part of the broader family of quinazoline derivatives, which have been synthesized and studied for various scientific applications. One study describes the successful improvement of the synthetic route of a quinazoline compound, significantly enhancing the total yield and maintaining its purity, illustrating the compound's importance in drug discoveries (Nishimura & Saitoh, 2016). Additionally, interactions of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents have been explored, leading to the synthesis of several derivatives with different functional groups (Kuryazov et al., 2010).
Structural and Molecular Analysis
Quinazoline derivatives have been the subject of extensive structural and molecular analysis. For example, a novel quinazolin-4(3H)-one derivative was synthesized and its crystal structure was analyzed, revealing its unit cell parameters and the types of intermolecular interactions stabilizing the crystal packing (Ouerghi et al., 2021). Such detailed analyses are crucial for understanding the compound's properties and potential applications in various scientific fields.
Safety And Hazards
properties
IUPAC Name |
8-bromo-4-chloro-6-fluoroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEXITWMLSEAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-6-fluoroquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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